molecular formula C11H21NO3 B2380502 trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1349715-96-3

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No. B2380502
CAS RN: 1349715-96-3
M. Wt: 215.293
InChI Key: QNVPXIMDUBAIPY-DTWKUNHWSA-N
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Description

Molecular Structure Analysis

The molecular structure of “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Syntheses : trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is utilized in stereoselective syntheses. For instance, its derivatives are reacted with L-selectride to yield cis and trans isomers, important for studying stereoselective reactions in organic chemistry (Boev et al., 2015).

  • Chiral Auxiliary Applications : This compound has been used as a chiral auxiliary in peptide synthesis, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied. These studies contribute to understanding molecular conformations and intermolecular interactions (Kolter et al., 1996).

Chemical Reactions and Mechanisms

  • Role in Alkoxide Anion Triggered Reactions : The compound has been studied for its role in N→O tert-butyloxycarbonyl (Boc) migration, demonstrating interesting chemical reactions involving base-generated alkoxides (Xue & Silverman, 2010).

  • Enzyme-Catalyzed Kinetic Resolution : It has been used in enzyme-catalyzed kinetic resolutions, providing insights into the enantioselective synthesis of pharmaceutical compounds (Faigl et al., 2013).

Synthetic Methodology and Intermediate Use

  • Intermediate in Complex Syntheses : The compound serves as an intermediate in the synthesis of complex molecules, such as protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).

  • Synthesis of Piperidine Derivatives : It is used in the synthesis of piperidine derivatives, indicating its importance in medicinal chemistry (Harmsen et al., 2011).

Safety and Hazards

The safety and hazards associated with “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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